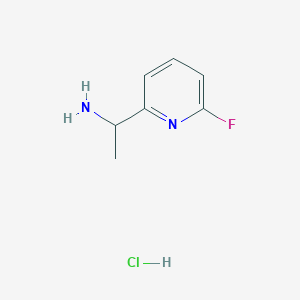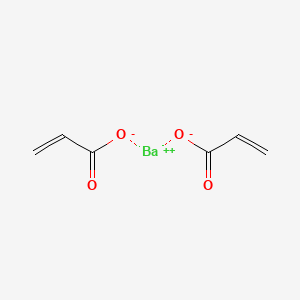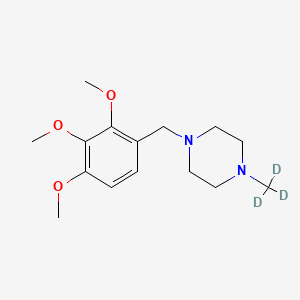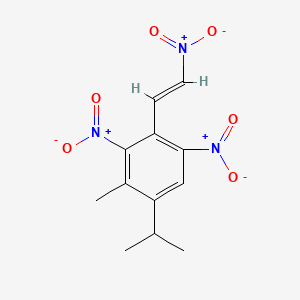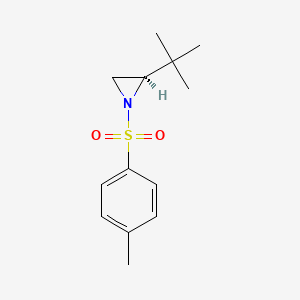
(R)-2-(tert-Butyl)-1-tosylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(tert-Butyl)-1-tosylaziridine is a chiral aziridine derivative characterized by the presence of a tert-butyl group and a tosyl group Aziridines are three-membered nitrogen-containing heterocycles that are known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butyl)-1-tosylaziridine typically involves the reaction of a suitable aziridine precursor with tert-butyl and tosylating agents. One common method is the tosylation of ®-2-(tert-Butyl)aziridine using tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of ®-2-(tert-Butyl)-1-tosylaziridine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-product formation .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butyl)-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of new aziridine derivatives.
Ring-Opening Reactions: The strained three-membered ring can be opened by nucleophiles or electrophiles, resulting in the formation of larger ring systems or linear compounds.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Ring-Opening Reactions: Reagents such as acids, bases, or transition metal catalysts can be used to facilitate ring-opening. Conditions vary depending on the desired product.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted aziridines with various functional groups.
Ring-Opening Reactions: Larger ring systems or linear amines.
Oxidation and Reduction: Aziridine N-oxides or primary/secondary amines.
Scientific Research Applications
®-2-(tert-Butyl)-1-tosylaziridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butyl)-1-tosylaziridine involves its reactivity as an aziridine derivative. The strained three-membered ring makes it highly reactive towards nucleophiles and electrophiles. The tert-butyl and tosyl groups influence the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
®-2-(tert-Butyl)aziridine: Lacks the tosyl group, resulting in different reactivity and selectivity.
1-Tosylaziridine: Lacks the tert-butyl group, leading to variations in steric and electronic properties.
(S)-2-(tert-Butyl)-1-tosylaziridine: The enantiomer of ®-2-(tert-Butyl)-1-tosylaziridine, exhibiting different chiral properties.
Uniqueness
®-2-(tert-Butyl)-1-tosylaziridine is unique due to the combination of the tert-butyl and tosyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in asymmetric synthesis and other specialized applications .
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |
InChI Key |
NZARMBGWBDHTMI-NBFOIZRFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]2C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



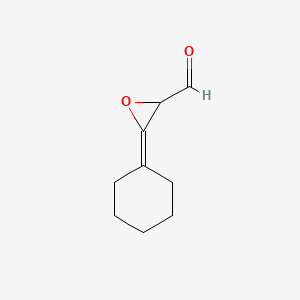
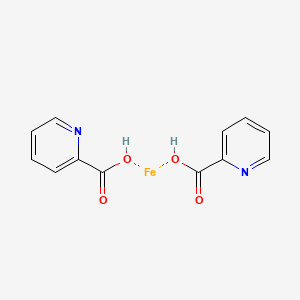
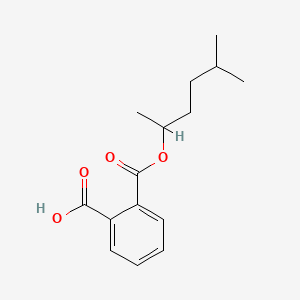
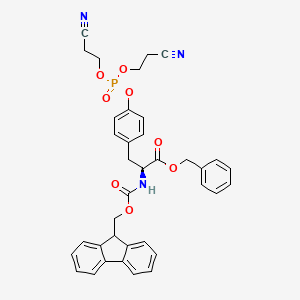
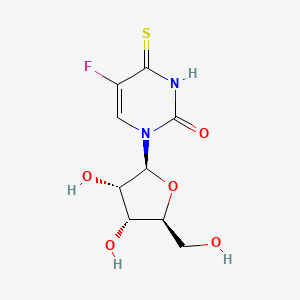
![N-(4-cyanophenyl)-N'-[(sodiosulfo)methyl]urea](/img/structure/B13827087.png)

